Crystal Architecture Divergence: m‑Nitro Planarity vs. o‑Nitro Distortion Dictates Processing and Formulation Behavior
In a head‑to‑head crystallographic study of N‑(benzo[d]thiazol‑2‑yl)‑R‑nitrobenzamide isomers (R = o, m, p), the m‑nitro derivative — which mirrors the 3‑nitro substitution of the target compound — adopted a C2/c monoclinic space group and displayed the most planar geometry among the three positional isomers, whereas the o‑nitro analogue crystallized in a distorted P2₁/n system [1]. The m‑nitro congener’s crystal packing was dominated by electrostatic forces, in contrast to the dispersion‑driven packing of the o‑nitro isomer [1].
| Evidence Dimension | Crystal system, space group, conformational planarity, dominant packing force |
|---|---|
| Target Compound Data | Monoclinic C2/c, most planar geometry, electrostatic‑dominated packing (m‑NO₂, surrogate for target compound 3‑nitro orientation). |
| Comparator Or Baseline | o‑Nitro isomer (R = o): Monoclinic P2₁/n, highly distorted geometry, dispersion‑dominated packing. p‑Nitro isomer: Orthorhombic Pbcn, intermediate geometry. |
| Quantified Difference | m‑nitro: planarity index highest among series; o‑nitro: significant steric‑induced distortion; dominant interaction energy switches from electrostatic (m) to dispersion (o). |
| Conditions | Single‑crystal X‑ray diffraction, CE‑B3LYP/6‑31G(d,p) energy framework calculation, Hirshfeld surface analysis (Crystals, 2020). |
Why This Matters
Planarity and electrostatic‑stabilized crystal packing directly affect crystallinity, dissolution rate, and formulation reproducibility — critical factors during pre‑formulation development.
- [1] Abdul Latiff, A., Chong, Y.Y., Lee, M.W.F. & Kassim, M. (2020) Insight into positional isomerism of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide: crystal structure, Hirshfeld surface analysis and interaction energy. Crystals, 10(5), art. 348, pp. 1‑14. View Source
